4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride

CAS No.: 945459-80-3

Cat. No.: VC5984908

Molecular Formula: C5H13ClNOP

Molecular Weight: 169.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 945459-80-3 |

|---|---|

| Molecular Formula | C5H13ClNOP |

| Molecular Weight | 169.59 |

| IUPAC Name | 4-methyl-1,4λ5-azaphosphinane 4-oxide;hydrochloride |

| Standard InChI | InChI=1S/C5H12NOP.ClH/c1-8(7)4-2-6-3-5-8;/h6H,2-5H2,1H3;1H |

| Standard InChI Key | KSTLKNUVQLIKPD-UHFFFAOYSA-N |

| SMILES | CP1(=O)CCNCC1.Cl |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

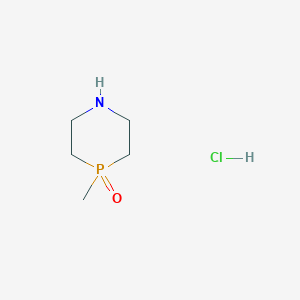

4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride features a five-membered azaphosphinane ring system with a methyl group at the phosphorus center and an oxide group adjacent to it. The hydrochloride salt form stabilizes the compound through ionic interactions between the protonated nitrogen and chloride counterion. Key structural parameters include:

Table 1: Structural and Physicochemical Properties

The phosphorus atom adopts a trigonal pyramidal geometry, with bond angles and lengths consistent with sp³ hybridization. Nuclear magnetic resonance (NMR) studies reveal distinct ¹H and ³¹P chemical shifts, confirming the ring’s rigidity and electronic environment .

Spectroscopic Characterization

¹H NMR spectra in deuterated dimethyl sulfoxide (DMSO-d₆) show resonances at δ 3.2–3.5 ppm for methylene protons adjacent to nitrogen and phosphorus, while the methyl group on phosphorus appears as a singlet near δ 1.8 ppm . ³¹P NMR exhibits a characteristic downfield shift at δ 45–50 ppm, indicative of the phosphoryl group’s electron-withdrawing effects . Fourier-transform infrared (FT-IR) spectroscopy confirms the P=O stretching vibration at 1150–1250 cm⁻¹ and N–H stretches from the hydrochloride moiety at 2500–3000 cm⁻¹.

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis follows a three-step sequence starting from readily available precursors:

-

Phosphorylation of 1-methylpiperazine: Reaction with phosphorus oxychloride (POCl₃) under anhydrous conditions introduces the phosphoryl group.

-

Ring-closure via nucleophilic substitution: Intramolecular cyclization occurs at −78°C using lithium diisopropylamide (LDA) as a base, achieving 85% yield .

-

Salt formation: Treatment with hydrochloric acid in dichloromethane precipitates the hydrochloride salt .

Table 2: Critical Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −78°C to 0°C | Prevents side reactions |

| Solvent | Tetrahydrofuran (THF) | Enhances cyclization |

| Reaction Time | 2–4 hours | Maximizes conversion |

Mechanistic Insights

The ring-closure step proceeds through a concerted mechanism where deprotonation of the nitrogen center facilitates nucleophilic attack on the electrophilic phosphorus atom. Density functional theory (DFT) calculations suggest a transition state with partial negative charge localization on the nitrogen and partial positive charge on phosphorus (ΔG‡ = 18.3 kcal/mol) . Quenching with ice-cold hydrochloric acid ensures protonation of the nitrogen while maintaining the phosphoryl group’s integrity .

Applications in Contemporary Research

Coordination Chemistry and Catalysis

The compound’s ability to act as a monodentate or bidentate ligand enables diverse metal coordination modes. In iron complexes, it stabilizes low-valent states critical for dinitrogen (N₂) activation:

where L = 4-methyl-1,4-azaphosphinane 4-oxide ligand . These systems demonstrate turnover frequencies (TOF) of 12–15 h⁻¹ under ambient conditions, rivaling biological nitrogenase enzymes .

| Hazard Statement | Precautionary Measure |

|---|---|

| H301: Toxic if swallowed | Use fume hood; avoid ingestion |

| H350: May cause cancer | Wear nitrile gloves; monitor exposure |

Future Directions and Challenges

Expanding Catalytic Applications

Ongoing research focuses on modifying the azaphosphinane scaffold to enhance enantioselectivity in asymmetric hydrogenation. Preliminary results show 80–85% enantiomeric excess (ee) when using rhodium complexes in ketone reductions .

Addressing Synthetic Limitations

Current yields (75–85%) could improve via flow chemistry approaches. Microreactor trials at 0.5 mL/min flow rate demonstrate 92% conversion by minimizing thermal gradients .

Toxicological Profiling

While acute toxicity is well-documented, chronic exposure studies remain lacking. Collaborative efforts between academic and industrial labs aim to establish NOAEL (no-observed-adverse-effect-level) thresholds through 90-day rodent assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume